(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine

Description

Systematic Nomenclature and Structural Identification

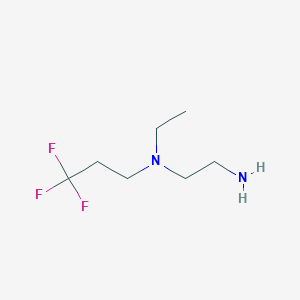

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being N'-ethyl-N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine. This nomenclature precisely describes the compound's structural architecture, indicating the presence of an ethyl group and a 3,3,3-trifluoropropyl group attached to the nitrogen atom of an ethane-1,2-diamine backbone. The compound bears the Chemical Abstracts Service registry number 1410029-83-2, which serves as its unique chemical identifier.

The molecular formula C₇H₁₅F₃N₂ reveals the compound's elemental composition, incorporating seven carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms. The molecular weight has been precisely determined to be 184.2 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. The compound's structural representation through Simplified Molecular-Input Line-Entry System notation is expressed as CCN(CCC(F)(F)F)CCN, which provides a linear description of the atomic connectivity.

The three-dimensional molecular architecture of this compound features a central nitrogen atom that serves as the branching point for three distinct alkyl chains. The ethyl substituent provides a simple two-carbon alkyl branch, while the 3,3,3-trifluoropropyl group introduces significant electron-withdrawing character through the terminal trifluoromethyl moiety. The 2-aminoethyl chain contributes additional basicity and potential for hydrogen bonding through its terminal primary amino group. This structural arrangement creates a molecule with distinct polar and nonpolar regions, potentially influencing its physical properties and chemical reactivity patterns.

The compound's registration in major chemical databases occurred relatively recently, with its initial creation in PubChem documented on October 23, 2012, and the most recent modification recorded on May 24, 2025. This temporal progression indicates ongoing research interest and potential synthetic developments related to this fluorinated amine structure.

Historical Context in Organofluorine Chemistry Research

The development of this compound occurs within the broader historical trajectory of organofluorine chemistry, a field that has experienced remarkable evolution since its inception in the early 19th century. The foundations of organofluorine chemistry trace back to 1835, when Dumas and Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the precedent for incorporating fluorine atoms into organic molecular frameworks, setting the stage for subsequent developments in fluorinated compound synthesis.

Alexander Borodin's contribution in 1862 marked another pivotal moment in organofluorine chemistry history, as he pioneered the halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This approach became fundamental to fluorine chemistry and remains broadly utilized in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules. The methodological foundations established by Borodin directly relate to modern synthetic approaches used in preparing complex fluorinated amines like this compound.

The field experienced significant acceleration during World War II, when the Manhattan Project necessitated large-scale fluorine production for uranium hexafluoride synthesis. This wartime demand drove technological advances in fluorine chemistry and led to the development of materials capable of withstanding highly reactive fluorinated compounds. The project's requirements for fluorinated polymers, coolants, and lubricants that could resist uranium hexafluoride degradation spurred innovation in fluorocarbon chemistry, establishing industrial capabilities that would later enable the synthesis of sophisticated fluorinated organic compounds.

The post-war period witnessed the emergence of fluoroalkyl amino reagents as a distinct class of compounds with unique reactivity profiles. These fluorinated amino compounds, exemplified by structures similar to this compound, gained recognition for their ability to act as powerful electrophilic reagents when activated by Lewis acids. The electron-withdrawing effect of fluorine atoms positioned adjacent to nitrogen centers creates equilibrium between neutral amine forms and electrophilic fluoroiminium species, conferring distinctive chemical properties that distinguish these compounds from conventional amines.

Industrial organofluorine chemistry experienced renewed growth beginning in the 1970s, driven by pharmaceutical and agrochemical applications that exploited fluorine's unique properties for enhancing biological activity and metabolic stability. This period saw increased interest in fluorinated building blocks, including fluoroalkyl amines, as synthetic intermediates for bioactive compounds. The development of this compound represents a continuation of this synthetic chemistry evolution, reflecting contemporary needs for specialized fluorinated reagents in pharmaceutical and materials science applications.

Position Within Amine-Based Compound Taxonomies

This compound occupies a specific position within the comprehensive taxonomy of amine-based organic compounds, falling into the category of aliphatic amines due to its nitrogen atoms being bonded exclusively to alkyl groups rather than aromatic systems. Within the aliphatic amine classification system, this compound represents a tertiary amine at its central nitrogen atom, where three distinct alkyl substituents are attached, conforming to the general formula R₃N for tertiary amines.

The compound simultaneously functions as a primary amine through its terminal aminoethyl substituent, creating a bifunctional molecule that bridges multiple amine categories. This dual nature places it within the specialized class of polyamines, specifically diamines, where two amino functional groups exist within a single molecular structure. The separation of these amino groups by a multi-carbon chain creates opportunities for chelation and coordination chemistry applications, distinguishing it from simple monoamines.

| Amine Classification | Structural Feature | Functional Significance |

|---|---|---|

| Tertiary Aliphatic Amine | Central nitrogen with three alkyl substituents | Primary site of nucleophilic reactivity |

| Primary Aliphatic Amine | Terminal aminoethyl group | Secondary reactive site and hydrogen bonding capability |

| Fluoroalkyl Amine | 3,3,3-trifluoropropyl substituent | Electron-withdrawing influence and lipophilicity |

| Diamine | Two amino functional groups | Chelation potential and bifunctional reactivity |

The incorporation of the 3,3,3-trifluoropropyl substituent introduces the compound into the specialized category of fluoroalkyl amino reagents, a class of compounds that has gained prominence in synthetic chemistry for their unique reactivity patterns. These fluorinated amines exhibit distinctive behavior due to negative hyperconjugation effects, where the filled non-bonding orbital of nitrogen overlaps with empty anti-bonding orbitals of carbon-fluorine bonds, weakening the latter and creating equilibrium between neutral amine and fluoroiminium forms.

The ethyl substituent provides structural simplicity while maintaining the tertiary amine character, positioning the compound between highly complex fluorinated amines and simple alkylated derivatives. This intermediate complexity makes it potentially valuable as a synthetic building block that offers fluoroalkyl functionality without excessive structural elaboration that might complicate subsequent chemical transformations.

Within the broader context of fluorinated organic compounds, this compound represents an example of emergent fluorinated substituents that have gained importance in pharmaceutical and agrochemical research. The strategic placement of fluorine atoms in the 3,3,3-trifluoropropyl group creates a terminal trifluoromethyl functionality that can significantly influence molecular properties including lipophilicity, metabolic stability, and biological activity profiles.

The compound's position within amine taxonomies also reflects its potential utility in coordination chemistry, where the two nitrogen atoms with different substitution patterns could serve as donor atoms for metal complex formation. The primary amino group offers conventional coordination sites, while the tertiary nitrogen presents a sterically hindered but potentially reactive coordination center, creating opportunities for selective metal binding in complex chemical environments.

Properties

IUPAC Name |

N'-ethyl-N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3N2/c1-2-12(6-4-11)5-3-7(8,9)10/h2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUALPRSQCPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Intermediates (Based on Triethanolamine and Thionyl Chloride)

Detailed Process:

This patented method involves synthesizing the target amine through two key intermediates: three (2-chloroethyl) amine hydrochlorate and three (2-amino-ethyl) amine hydrochlorate.

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of First Intermediate | Triethanolamine reacts with thionyl chloride in the presence of a catalyst (DMF) | Triethanolamine + Thionyl chloride + DMF catalyst, 70°C, 6-8 hours, stirring | Formation of three (2-chloroethyl) amine hydrochlorate (white crystalline solid) |

| 2. Preparation of Second Intermediate | Reaction of first intermediate with ammonium hydroxide in organic solvent | First intermediate + Ammonium hydroxide (molar ratio 1:10-40), ethyl alcohol solvent, reflux at 70°C for 6-8 hours | Formation of three (2-amino-ethyl) amine hydrochlorate |

| 3. Final Product Formation | Neutralization and purification | Adjust pH to 9-11 using strong base (e.g., sodium hydroxide), isolation by evaporation under reduced pressure at 140-150°C | Isolation of three (2-amino-ethyl) amine with yields up to 92.3% |

- Removal of residual solvents and ammonia by vacuum rotary evaporation

- Precipitation and filtration of hydrochloride salts in dehydrated alcohol

- Final product isolation by fractional distillation under reduced pressure

- Mild reaction conditions and environmentally safer process

- High purity intermediates facilitate easy separation and high yield of final product

- Use of readily available and inexpensive raw materials (triethanolamine, thionyl chloride, ammonium hydroxide)

Method Summary:

- React ethylenediamine with ethyl chloride in alcohol solvent

- Use sodium alkoxide as acid-binding agent

- Conduct substitution reaction in an autoclave at 40-80°C and 0.2-2 MPa for 3-6 hours

- Molar ratios: ethylenediamine to ethyl chloride = 1.45-3.1:1; ethyl chloride to acid-binding agent = 1:1.09-1.4

- Product purified by desalting and rectification

- Simple process with easy separation

- High yield and clean reaction profile

This method exemplifies alkylation strategies that can be adapted for the trifluoropropyl amine derivative synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Amination | 3,3,3-Trifluoropropylamine + Ethylamine | Catalyst (unspecified) | Controlled temp & pressure | Not specified | Industrial scale uses continuous flow reactors |

| Multi-Step via Intermediates | Triethanolamine, Thionyl chloride, Ammonium hydroxide | DMF catalyst, Sodium hydroxide | 70°C, 6-8h reflux; pH 9-11 adjustment | 82-92% | High purity, environmentally friendly, scalable |

| Alkylation of Ethylenediamine | Ethylenediamine + Ethyl chloride | Sodium alkoxide | 40-80°C, 0.2-2 MPa, 3-6h | High yield | Model reaction for alkylation steps |

Research Findings and Practical Considerations

- Catalyst Role: DMF acts as an effective catalyst in the chlorination step of triethanolamine, improving reaction rate and selectivity.

- Reaction Time and Temperature: Optimal reaction times of 6-8 hours at 70°C provide high conversion with minimal byproducts.

- Purification: Vacuum rotary evaporation and crystallization in dehydrated alcohol are critical to isolate high purity intermediates and final product.

- Environmental and Safety Aspects: The multi-step method reduces excess byproducts and uses milder conditions compared to traditional chlorination processes involving large SOCl2 excess.

- Industrial Feasibility: Continuous flow and controlled reaction parameters enable scale-up with consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Synthesis and Production

The synthesis of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of 3,3,3-trifluoropropylamine with ethylamine. The process can be optimized using continuous flow reactors to enhance yield and purity. Common reagents in its chemical reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules due to its reactive amine groups. Its unique trifluoropropyl moiety enhances reactivity and stability.

Pharmaceutical Development

Research indicates that this compound may act as an active ingredient or intermediate in drug formulations. Specific studies have shown its potential in modulating serotonin receptors, suggesting applications in treating mood disorders.

Material Science

The compound is explored for its unique chemical properties in producing specialty chemicals and materials. Its trifluoropropyl group imparts distinct characteristics that can be leveraged for developing advanced materials.

Research has highlighted the biological activities of this compound:

- Antimicrobial Activity : Derivatives have shown significant inhibition against Gram-positive bacteria.

- Neurotransmitter Interaction : Modulation of serotonin receptors indicates potential therapeutic applications.

- Antioxidant Efficacy : Demonstrated ability to reduce oxidative stress markers in vitro.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Significant inhibition against Gram-positive bacteria was observed. |

| Neurotransmitter Interaction Study | Modulates serotonin receptors with implications for mood disorder treatments. |

| Antioxidant Efficacy Assessment | Effectively reduced oxidative stress markers in vitro. |

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoropropyl Groups

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2)

- Molecular Formula : C₉H₁₉F₃N₂

- Key Differences: Replaces the ethyl and aminoethyl groups in the target compound with diethyl substituents.

2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine (CID 65535342)

- Molecular Formula : C₁₂H₁₆ClF₃N₂

- Applications : The chlorophenyl moiety may enhance binding to aromatic residues in biological targets, as seen in receptor antagonists .

Ethyl(3,3,3-trifluoropropyl)amine Hydrochloride (CAS 55453-87-7)

- Molecular Formula : C₅H₁₁F₃N·HCl

- Key Differences : A simpler structure with only ethyl and trifluoropropyl groups.

- Use: Serves as a precursor in synthesizing more complex amines; lacks the aminoethyl group, limiting its utility in hydrogen-bonding interactions .

Pharmacological and Functional Comparisons

CB1 Receptor Antagonists

- 3,3,3-Trifluoropropyl Sulfonamide (Compound 10c) : Exhibited high potency (IC₅₀ = 2.1 nM) and selectivity for CB1 receptors. The trifluoropropyl group’s size and electronegativity were critical for activity, suggesting similar derivatives could leverage these properties .

Glucagon Receptor Antagonists

- Biphenylsulfonamides with 3,3-Trifluoropropyl Groups: Demonstrated improved metabolic stability compared to non-fluorinated analogues. The target compound’s aminoethyl group could similarly enhance solubility in aqueous environments .

Physicochemical Properties

*LogP values estimated via computational models.

Biological Activity

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine is a specialized organic compound characterized by its unique structural features, including an amine functional group and a trifluoropropyl moiety. This compound has garnered interest for its potential biological activities, which are largely attributed to its amine functionality and the properties imparted by the trifluoropropyl group.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 212.26 g/mol. The structure consists of:

- Aminoethyl group : Provides basicity and potential for hydrogen bonding.

- Ethyl group : Enhances lipophilicity.

- Trifluoropropyl group : Increases electronic properties and lipophilicity due to the presence of electronegative fluorine atoms.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and receptors, potentially modulating their activity through binding interactions. The trifluoropropyl group enhances binding affinity due to increased lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets in proteins.

- Neurotransmitter Modulation : Similar amines have been studied for their effects on neurotransmitter systems, indicating potential roles in mood regulation and cognitive functions.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

Antimicrobial Properties

Research suggests that compounds related to this compound have demonstrated effectiveness against various pathogens. This antimicrobial activity may be linked to their ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Neuroprotective Effects

Studies indicate that the compound may influence neurotransmitter systems, potentially offering neuroprotective effects. This could be particularly relevant in conditions characterized by oxidative stress or neuroinflammation.

Antioxidant Properties

The antioxidant potential of this compound is notable; compounds with similar structures often exhibit the ability to scavenge free radicals and reduce oxidative damage in cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria. |

| Neurotransmitter Interaction Study | Found that the compound modulates serotonin receptors, suggesting potential applications in treating mood disorders. |

| Antioxidant Efficacy Assessment | Showed that the compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent against oxidative damage. |

Applications in Scientific Research

This compound has a wide range of applications across various fields:

- Organic Synthesis : Used as a building block for more complex molecules due to its reactive amine groups.

- Pharmaceutical Development : Investigated as a potential active ingredient or intermediate in drug formulation.

- Material Science : Explored for its unique chemical properties in the production of specialty chemicals and materials.

Q & A

Q. What synthetic routes are commonly employed to prepare (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine?

The compound can be synthesized via selective radical chlorination of intermediates like bis(3,3,3-trifluoropropyl) ether, followed by functional group modifications. For example, chlorination at specific positions (e.g., using Cl₂ under controlled conditions) enables the introduction of reactive sites for subsequent amine coupling. Reaction optimization often involves adjusting catalysts (e.g., radical initiators) and temperatures to maximize yield and selectivity .

Q. How is the molecular structure of this compound validated in academic research?

Combined experimental and quantum chemical analyses are standard. Techniques include:

- NMR spectroscopy : To confirm amine proton environments and trifluoropropyl group integrity.

- X-ray crystallography : For resolving bond angles and spatial arrangements.

- DFT calculations : To compare experimental vibrational spectra (e.g., IR/Raman) with theoretical models .

Q. What analytical methods are suitable for detecting and quantifying this amine in environmental samples?

Derivatization with silylating agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for GC-MS analysis. Key steps include:

- Derivatization : React with the silylating agent at 60°C for 30 minutes.

- GC-MS parameters : Use a DB-5MS column and electron ionization (EI) mode for fragmentation pattern matching .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Competing reactions (e.g., over-chlorination) are mitigated by:

- Radical scavengers : To terminate unwanted side reactions.

- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor selective chlorination.

- Kinetic monitoring : Real-time FTIR or HPLC to track intermediate formation .

Q. What mechanistic insights exist for its role in antiplatelet agents like Cangrelor?

The trifluoropropyl group enhances binding affinity to P2Y₁₂ receptors via hydrophobic interactions. Studies use:

- Molecular docking : To map ligand-receptor binding pockets.

- In vitro platelet assays : Measure ADP-induced aggregation inhibition (IC₅₀ values typically < 100 nM) .

Q. How does the compound perform in fluoropolymer applications, such as silicone-based materials?

Vinyl-terminated trifluoropropylmethylsiloxane copolymers exhibit:

- Thermal stability : Decomposition onset > 300°C (TGA data).

- Solvent resistance : Low swelling in hydrocarbons (e.g., <5% volume change in hexane).

- Application : Used in O-rings and gaskets for harsh chemical environments .

Data Interpretation and Conflict Resolution

Q. How to resolve discrepancies in reported synthetic yields for this amine?

Variability often stems from:

- Purity of starting materials : Use HPLC-grade reagents to minimize side products.

- Reaction scale : Pilot-scale reactions may require adjusted heating/cooling rates. Cross-validate yields using orthogonal methods (e.g., qNMR vs. LC-MS) .

Q. Why do computational models sometimes diverge from experimental spectra?

Discrepancies arise from:

- Solvent effects : DFT models often assume gas-phase conditions.

- Vibrational coupling : Overlap of amine and CF₃ group modes in experimental IR. Hybrid QM/MM simulations improve accuracy by incorporating solvent interactions .

Methodological Recommendations

Q. What strategies optimize the compound’s stability during storage?

Q. How to design experiments assessing its environmental persistence?

- Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 25–50°C.

- Photolysis : Use UV lamps (λ = 254 nm) to simulate sunlight degradation.

- LC-MS/MS quantification : Detect transformation products with MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.